Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II)
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Overview
Description
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is a palladium complex with the molecular formula C20H8F10Pd. This compound is known for its unique structure, which includes two pentafluorophenyl groups and a 1,5-cyclo-octadiene ligand coordinated to a central palladium atom. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) typically involves the reaction of palladium(II) acetate with pentafluorophenyl magnesium bromide in the presence of 1,5-cyclo-octadiene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar procedures to those used in laboratory settings, with adjustments for scale and efficiency. This might include the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is involved in various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the palladium center.
Common Reagents and Conditions
Common reagents used in reactions with Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) include halides, organometallic reagents, and various ligands. Typical reaction conditions involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and substrates used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .
Scientific Research Applications
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) has a wide range of applications in scientific research, including:
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Environmental Chemistry: It is used in the development of environmentally friendly chemical processes and green chemistry applications.
Mechanism of Action
The mechanism of action of Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) involves the coordination of the palladium center to various substrates, facilitating their transformation through oxidative addition, reductive elimination, and substitution reactions. The pentafluorophenyl groups and 1,5-cyclo-octadiene ligand play crucial roles in stabilizing the palladium center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)palladium(II) chloride: Another palladium complex used in catalysis, but with different ligands.
Palladium(II) acetate: A common palladium precursor used in various catalytic reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex with zero oxidation state, used in different types of catalytic reactions.
Uniqueness
Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is unique due to its combination of pentafluorophenyl groups and 1,5-cyclo-octadiene ligand, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C20H12F10Pd |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;palladium(2+);1,2,3,4,5-pentafluorobenzene-6-ide |
InChI |
InChI=1S/C8H12.2C6F5.Pd/c1-2-4-6-8-7-5-3-1;2*7-2-1-3(8)5(10)6(11)4(2)9;/h1-2,7-8H,3-6H2;;;/q;2*-1;+2/b2-1-,8-7-;;; |
InChI Key |
UIYSJTVATPSYIA-PHFPKPIQSA-N |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Pd+2] |
Canonical SMILES |
C1CC=CCCC=C1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Pd+2] |
Origin of Product |
United States |
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